1-(6-Iodopyridin-3-yl)ethanamine
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Overview
Description
1-(6-Iodopyridin-3-yl)ethanamine is an organic compound with the molecular formula C7H9IN2 It is a derivative of pyridine, where an iodine atom is substituted at the 6th position and an ethanamine group is attached to the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(6-Iodopyridin-3-yl)ethanamine can be synthesized through several methods. One common approach involves the iodination of 3-aminopyridine followed by the introduction of an ethanamine group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an acidic medium. The resulting 6-iodo-3-aminopyridine can then be reacted with ethylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-Iodopyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethanamine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include imines or amides.
Reduction: Products include various reduced derivatives of the original compound.
Scientific Research Applications
1-(6-Iodopyridin-3-yl)ethanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active compounds.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Iodopyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and ethanamine group play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-4-iodopyridin-3-yl)ethanamine
- 1-(6-Iodopyridin-3-yl)methanamine dihydrochloride
- 1-(3-Pyridyl)ethylamine
Uniqueness
1-(6-Iodopyridin-3-yl)ethanamine is unique due to the presence of both an iodine atom and an ethanamine group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C7H9IN2 |
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Molecular Weight |
248.06 g/mol |
IUPAC Name |
1-(6-iodopyridin-3-yl)ethanamine |
InChI |
InChI=1S/C7H9IN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3 |
InChI Key |
WIMAFHBZABIJEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)I)N |
Origin of Product |
United States |
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